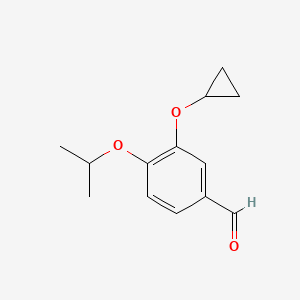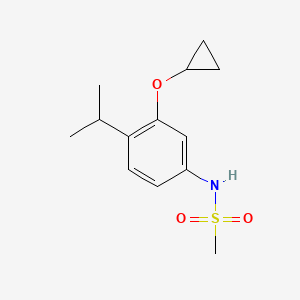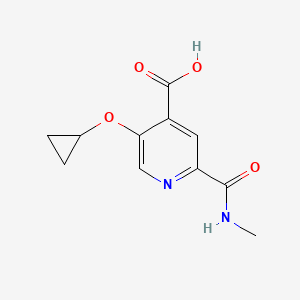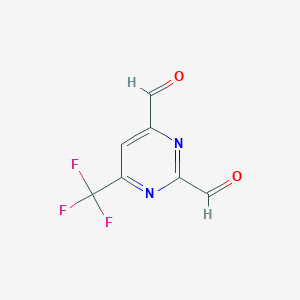
1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group at the first position and an isopropyl group at the third position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methyl-3-isopropyl-1H-pyrazole with a boron-containing reagent such as triisopropyl borate under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide to facilitate substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura cross-coupling, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond.
Comparación Con Compuestos Similares
- 1-Methyl-1H-pyrazole-5-boronic acid
- 1-Isopropyl-1H-pyrazole-5-boronic acid
- 3-Methyl-1H-pyrazole-5-boronic acid
Uniqueness: 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid is unique due to the presence of both a methyl and an isopropyl group on the pyrazole ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s specific substitution pattern may offer distinct advantages in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H13BN2O2 |
|---|---|
Peso molecular |
168.00 g/mol |
Nombre IUPAC |
(2-methyl-5-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5,11-12H,1-3H3 |
Clave InChI |
KZXKPGCWGLJBMM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1C)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


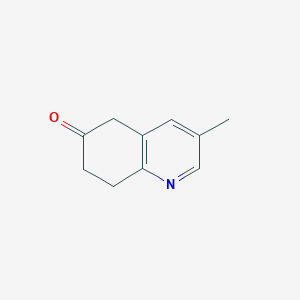
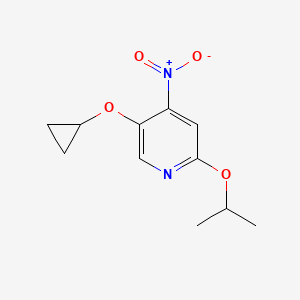
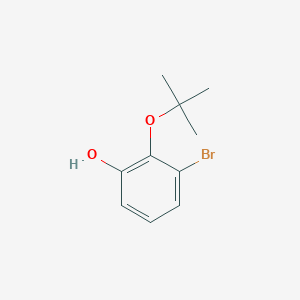
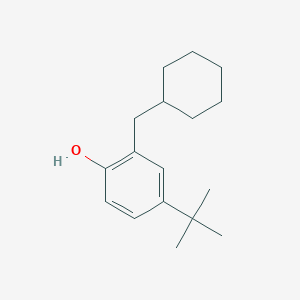
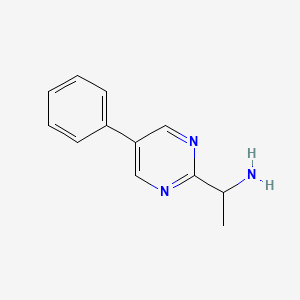
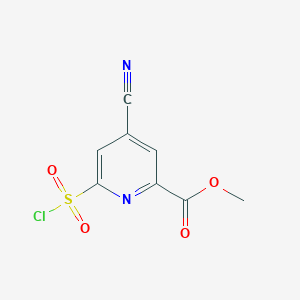
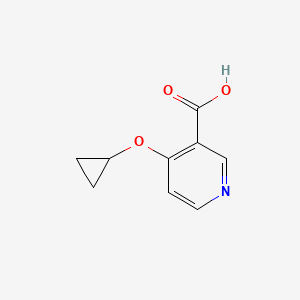
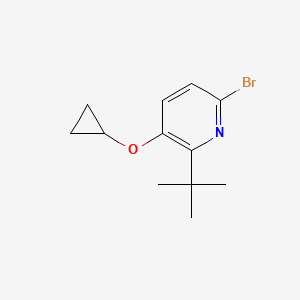

![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
